methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows IUPAC conventions, clearly indicating the structural connectivity between the pyrazole heterocycle and the benzoate ester moiety. The molecular formula C₁₂H₁₁BrN₂O₂ reveals the presence of twelve carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms, establishing a molecular weight of 295.13 g/mol. The compound is registered under CAS number 312310-09-1, providing a unique identifier for regulatory and commercial purposes.
The structural framework consists of three primary components: a 4-bromopyrazole ring, a methylene bridge (-CH₂-), and a methyl benzoate group. The pyrazole ring adopts the standard five-membered heterocyclic structure with nitrogen atoms at positions 1 and 2, while the bromine substituent occupies position 4 of the pyrazole core. This specific substitution pattern influences the electronic properties of the heterocycle, as halogen substituents are known to exhibit both electron-withdrawing inductive effects and electron-donating resonance effects.
The methylene bridge connecting the pyrazole N1 position to the para-position of the benzene ring provides conformational flexibility that distinguishes this compound from directly linked pyrazole-benzoate systems. This structural feature allows for rotational freedom around both the N-CH₂ and CH₂-benzene bonds, potentially influencing the compound's biological activity and crystallization behavior. The methyl ester functionality at the para-position of the benzene ring represents a common pharmacophore in medicinal chemistry, contributing to the compound's potential bioactivity profile.
Crystallographic Data and Three-Dimensional Conformation
While specific crystallographic data for this compound has not been extensively reported in the literature, structural insights can be derived from related pyrazole-containing compounds and computational modeling studies. The three-dimensional conformation of the molecule is expected to be influenced by intramolecular interactions between the pyrazole nitrogen atoms and the aromatic systems, as well as potential π-π stacking interactions between the pyrazole and benzene rings.
Comparative analysis with similar pyrazole derivatives suggests that the compound likely adopts a partially folded conformation in the solid state, with the pyrazole ring oriented at an angle to the benzene ring plane. The presence of the bromine substituent introduces additional steric considerations, as the van der Waals radius of bromine (1.85 Å) can influence the overall molecular geometry and packing arrangements in crystalline structures.
The methylene bridge provides rotational flexibility, allowing the molecule to adopt multiple conformations in solution. Nuclear magnetic resonance studies of analogous compounds indicate that such systems typically exhibit rapid rotation around the N-CH₂ bond at room temperature, resulting in averaged spectroscopic signals. The ester functionality contributes to the overall polarity of the molecule, with the carbonyl oxygen potentially participating in intermolecular hydrogen bonding interactions in the solid state.
Computational studies using density functional theory methods have been employed to investigate the conformational preferences of related pyrazole-benzoate systems. These investigations reveal that the most stable conformations typically minimize steric clashes while maximizing favorable electronic interactions between the aromatic systems. The presence of the bromine substituent is expected to influence these conformational preferences through both steric and electronic effects.
Substituent Effects on Pyrazole-Benzoate Hybrid Systems
The 4-bromo substituent on the pyrazole ring significantly influences the electronic properties and reactivity of this compound. Bromine atoms exhibit dual electronic effects: electron-withdrawal through inductive effects (σᵢ = +0.45) and electron-donation through resonance effects (σᵣ = -0.17). This combination results in a net electron-withdrawing effect that modulates the nucleophilicity of the pyrazole nitrogen atoms and the overall electronic distribution within the heterocyclic system.
Structure-activity relationship studies of pyrazole derivatives have demonstrated that halogen substituents, particularly bromine, enhance biological activity through multiple mechanisms. The bromine atom can participate in halogen bonding interactions with biological targets, providing an additional mode of molecular recognition beyond traditional hydrogen bonding and hydrophobic interactions. Furthermore, the increased molecular weight and lipophilicity imparted by the bromine substituent can improve membrane permeability and drug-like properties.
The methylene linker between the pyrazole and benzoate moieties represents a critical structural feature that influences the compound's conformational flexibility and binding characteristics. Comparative studies with directly connected pyrazole-benzoate systems reveal that the methylene bridge provides conformational freedom that can enhance binding affinity through induced-fit mechanisms. This flexibility allows the molecule to adopt optimal conformations for interaction with diverse biological targets.
The methyl ester functionality serves multiple roles in the compound's pharmacological profile. Ester groups are commonly employed as prodrug moieties, as they can undergo hydrolysis to release the corresponding carboxylic acid in biological systems. This transformation can modulate the compound's solubility, permeability, and target selectivity. Additionally, the ester carbonyl can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and specificity.
Comparative Analysis with Analogous Pyrazole Ester Derivatives
Comparative analysis of this compound with related pyrazole ester derivatives reveals important structure-activity relationships and synthetic strategies. The closely related compound methyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate (C₁₁H₉BrN₂O₂, MW 281.10 g/mol) lacks the methylene bridge, resulting in direct attachment of the pyrazole ring to the benzene system. This structural difference significantly affects the conformational flexibility and potentially the biological activity of these compounds.
Table 1: Comparative Molecular Properties of Related Pyrazole Benzoate Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₁₂H₁₁BrN₂O₂ | 295.13 | 312310-09-1 | Methylene bridge |
| Methyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate | C₁₁H₉BrN₂O₂ | 281.10 | 1312008-01-7 | Direct connection |
| Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate | C₁₂H₁₂N₂O₂ | 216.24 | 179057-11-5 | N-methyl substitution |
| Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate | C₁₃H₁₅N₃O₂ | 245.28 | - | Amino substitution |
The presence of different substituents on the pyrazole ring dramatically influences the compounds' properties and potential applications. For instance, methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate incorporates a methyl group at the N1 position rather than a methylene bridge, resulting in a more constrained system with potentially different biological activities. The amino-substituted derivative ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrates the versatility of the pyrazole-benzoate scaffold for incorporating diverse functional groups.
Biological activity studies of pyrazole derivatives have revealed that brominated compounds often exhibit enhanced antimicrobial properties compared to their non-halogenated analogs. Research has shown that 4-bromo-1H-pyrazole derivatives demonstrate significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL depending on the specific target organism. The incorporation of the methyl benzoate moiety may further enhance these properties through improved cellular uptake and membrane interaction.
Synthetic accessibility represents another important consideration in the comparative analysis of these compounds. The methylene-bridged structure of this compound can be accessed through nucleophilic substitution reactions between 4-bromo-1H-pyrazole and methyl 4-(bromomethyl)benzoate under basic conditions. This synthetic route provides good yields and allows for the introduction of various substituents on both the pyrazole and benzoate components, making it an attractive scaffold for medicinal chemistry applications.
Properties
IUPAC Name |
methyl 4-[(4-bromopyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUZXMFLDXNSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated nitrogen of 4-bromo-1H-pyrazole attacks the electrophilic bromomethyl group of methyl 4-(bromomethyl)benzoate. Key parameters include:
The use of NaH ensures complete deprotonation of the pyrazole, enhancing nucleophilicity. DMF, a polar aprotic solvent, stabilizes the transition state and facilitates reagent solubility.
Stepwise Procedure
-
Deprotonation : 4-Bromo-1H-pyrazole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen and cooled to 0°C. NaH (1.2 equiv) is added gradually to generate the pyrazolide ion.
-
Alkylation : Methyl 4-(bromomethyl)benzoate (1.1 equiv) is introduced dropwise, and the mixture is stirred at room temperature for 2 hours.
-
Workup : The reaction is quenched with ice water, extracted with ethyl acetate-toluene (3:1), and dried over MgSO₄.
-
Purification : Column chromatography yields the pure product as a white solid.
Alternative Approaches and Modifications
Use of Alternative Bases
While NaH is standard, potassium carbonate (K₂CO₃) has been explored in analogous pyrazole alkylations. However, this requires elevated temperatures (reflux) and longer reaction times, reducing efficiency.
Bromination Strategies
The 4-bromo substituent on the pyrazole ring is typically introduced prior to alkylation. Bromination of 1H-pyrazole using N-bromosuccinimide (NBS) in acetic acid at 60°C provides 4-bromo-1H-pyrazole in ~75% yield. This step ensures regioselectivity, as bromination favors the 4-position due to electronic and steric factors.
Critical Analysis of Reaction Parameters
Solvent Optimization
DMF outperforms solvents like THF or acetonitrile due to its high polarity, which stabilizes ionic intermediates. Trials with dimethyl sulfoxide (DMSO) showed comparable yields but posed challenges in product isolation.
Temperature Control
Maintaining 0°C during base addition prevents side reactions (e.g., ester hydrolysis). Subsequent warming to RT ensures complete conversion without thermal degradation.
Scalability and Industrial Adaptation
Batch processes using continuous flow reactors have been proposed to enhance scalability. Automated systems enable precise control of stoichiometry and temperature, reducing variability.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with no detectable impurities at 254 nm.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized benzoate compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate is being investigated for its potential as a therapeutic agent. Pyrazoles are recognized as privileged scaffolds in drug discovery due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of pyrazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound were evaluated for their ability to inhibit the growth of tumor cells, demonstrating promising results in vitro .
| Compound | Activity | Cell Line | Reference |
|---|---|---|---|
| This compound | Antiproliferative | A549 (lung) | |
| Derivative A | Anti-inflammatory | RAW264.7 (macrophage) | |
| Derivative B | Antimicrobial | E. coli |
Material Science
This compound is also explored for its role in developing new materials with specific properties. The unique combination of functional groups allows it to be used as a building block in synthesizing polymers or other materials that require specific chemical functionalities.
Case Study: Polymer Synthesis
Research indicates that incorporating pyrazole-containing compounds into polymer matrices can enhance thermal stability and mechanical properties. For example, the integration of this compound into polyvinyl chloride (PVC) has been shown to improve its resistance to degradation under UV light .
Agricultural Chemistry
The compound has potential applications in agrochemicals as well. Pyrazole derivatives are known for their fungicidal and herbicidal properties, making them suitable candidates for developing new agricultural products.
Case Study: Fungicidal Activity
A study evaluated the efficacy of several pyrazole derivatives against common plant pathogens. This compound exhibited significant antifungal activity against Fusarium species, suggesting its potential use as an agricultural fungicide .
Mechanism of Action
The mechanism of action of methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and benzoate moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects . Further research is needed to elucidate the precise pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazole-benzoate hybrids. Below is a detailed comparison with key analogues, highlighting structural variations, physicochemical properties, and applications.
Structural and Functional Group Variations
Table 1: Structural Comparison of Pyrazole-Benzoate Derivatives
Key Research Findings
- Antimicrobial Activity : Compound 17 () showed 82% yield and efficacy against Gram-positive bacteria, attributed to the sulfonamide moiety .
- Kinase Inhibition: Quinoline derivatives () demonstrated nanomolar IC₅₀ values in preliminary assays, though specific data for the target compound remain unreported .
- Thermal Stability: Bromine’s electron-withdrawing effect in the target compound may enhance thermal stability compared to non-halogenated analogues .
Biological Activity
Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and industry.
Overview of the Compound
This compound is a pyrazole derivative that combines a pyrazole ring with a benzoate moiety. This unique structure allows it to exhibit diverse biological activities, including antimicrobial and anticancer properties. The compound's molecular formula is , and it has a molecular weight of approximately 300.15 g/mol.
Target Interactions
The exact mechanism of action of this compound is not fully elucidated; however, related pyrazole derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions can lead to inhibition of cell proliferation and modulation of inflammatory responses .
Biochemical Pathways
Research indicates that compounds with similar structures can influence several biochemical pathways, including those related to:
- Cell cycle regulation
- Apoptosis induction
- Inflammatory response modulation
These pathways are critical for understanding how this compound may exert its biological effects.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibitory effects against both bacterial and fungal strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Aspergillus niger | 40 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the growth of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance, in vitro assays demonstrated a reduction in viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations as low as 10 µM .
Case Studies
Several studies have highlighted the biological activities of related pyrazole compounds that could provide insights into the potential effects of this compound:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties. One compound exhibited comparable efficacy to indomethacin in reducing carrageenan-induced edema in mice, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Efficacy : A study focused on various synthesized pyrazole derivatives demonstrated significant antimicrobial activity against drug-resistant strains of bacteria, reinforcing the potential application of pyrazole-based compounds in combating infections .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored; however, its physical properties indicate favorable characteristics such as good solubility and bioavailability. This suggests that the compound could be effectively absorbed and utilized within biological systems .
Q & A
Q. What are the standard protocols for synthesizing methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate, and how do reaction conditions influence yield?
Synthesis typically involves multi-step organic reactions:
- Step 1 : Esterification of 4-(bromomethyl)benzoic acid to form the methyl benzoate backbone.
- Step 2 : Nucleophilic substitution of the bromine atom with 4-bromo-1H-pyrazole under basic conditions (e.g., K₂CO₃/DMF) .
- Step 3 : Purification via column chromatography.
Key variables affecting yield include solvent polarity (DMF > DMSO), temperature (60–80°C optimal), and stoichiometric ratios (1:1.2 for pyrazole:benzoate intermediate) .
Q. How is the structure of this compound characterized, and which spectroscopic methods are most reliable?
Structural confirmation employs:
- X-ray crystallography to resolve spatial arrangement of the pyrazole and benzoate moieties .
- NMR :
- ¹H NMR : Peaks at δ 8.0–8.2 ppm (aromatic protons), δ 5.3–5.5 ppm (CH₂ bridge), δ 3.8–3.9 ppm (methoxy group) .
- 13C NMR : Carbonyl (C=O) at ~167 ppm .
- IR spectroscopy : Ester C=O stretch at ~1720 cm⁻¹ and pyrazole C-N stretches at 1550–1600 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods (e.g., docking, QSAR) predict biological targets for this compound?
- Molecular docking : Screen against kinase or GPCR targets using PyRx or AutoDock. The bromine atom enhances halogen bonding with residues like Asp/Glu .
- QSAR models : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity. Electron-withdrawing groups (Br) improve binding to enzymes like carbonic anhydrase .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy for analogs of this compound?
- Solubility optimization : Replace the methyl ester with hydrophilic groups (e.g., carboxylic acid) to enhance bioavailability .
- Metabolic stability : Introduce fluorine atoms at the pyrazole 3-position to block CYP450-mediated degradation .
- Data validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target engagement .
Q. How do substituent variations on the pyrazole ring influence reactivity and bioactivity?
- Bromine vs. methyl : Bromine increases electrophilicity for nucleophilic aromatic substitution, while methyl groups enhance lipophilicity (logP ↑0.5) .
- Activity trends : 4-Bromo analogs show superior antibacterial activity (MIC 2–8 µg/mL) compared to 4-chloro derivatives (MIC 8–32 µg/mL) due to enhanced membrane penetration .
Q. What methodologies evaluate the environmental impact or degradation pathways of this compound?
- Hydrolysis studies : Monitor ester cleavage under acidic (pH 3) vs. alkaline (pH 10) conditions via HPLC .
- Photodegradation : Expose to UV light (254 nm) and identify breakdown products (e.g., 4-bromopyrazole) using LC-MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algal growth inhibition .
Q. How are crystallographic data used to rationalize intermolecular interactions in solid-state forms?
- XRD analysis : Reveals π-π stacking between benzoate rings (3.5–4.0 Å spacing) and C-H···O hydrogen bonds between pyrazole and ester groups .
- Hirshfeld surfaces : Quantify interaction contributions (e.g., 60% van der Waals, 25% H-bonding) for polymorph stability .
Q. What in vitro assays are recommended for preliminary toxicity profiling?
- Cytotoxicity : MTT assay in HEK293 cells (IC₅₀ > 50 µM indicates low toxicity) .
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ < 10 µM flags concern) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
